molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No. B029938
CAS RN: 2403-88-5
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
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Patent
US05001233

Procedure details

2,2,6,6-tetramethyl-4-piperidinol was prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone (Aldrich) with sodium borohydride. It was purified by recrystallization from ligroin (bp 65-90). It formed colorless needles with mp 130-131; the reported mp is 128-131 (Lutz et al 1962).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
al 1962
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=[O:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[BH4-].[Na+]>>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
al 1962
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by recrystallization from ligroin (bp 65-90)
CUSTOM
Type
CUSTOM
Details
It formed colorless needles with mp 130-131

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)O)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.